molecular formula C16H13FO2 B8435073 1-(4-Fluoro-3-methyl-phenyl)-3-phenyl-1,3-propanedione

1-(4-Fluoro-3-methyl-phenyl)-3-phenyl-1,3-propanedione

Cat. No. B8435073
M. Wt: 256.27 g/mol
InChI Key: GTBFLUNBTDXZSD-UHFFFAOYSA-N
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Patent
US08822464B2

Procedure details

17.3 g KOtBu was dissolved in 500 mL THF and 9 mL acetophenone was added. After 15 min at RT 25.9 g 4-fluoro-3-methyl-benzoic acid methyl ester was added and stirred for 3 h at RT. The solvent was removed and the residue was purified by chromatography on silica gel (cyclohexane/EE: 98:2) to yielded 19.3 g of the desired compound.
Name
Quantity
17.3 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
25.9 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC([O-])(C)C.[K+].[C:7]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)(=[O:9])[CH3:8].C[O:17][C:18](=O)[C:19]1[CH:24]=[CH:23][C:22]([F:25])=[C:21]([CH3:26])[CH:20]=1>C1COCC1>[F:25][C:22]1[CH:23]=[CH:24][C:19]([C:18](=[O:17])[CH2:8][C:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[O:9])=[CH:20][C:21]=1[CH3:26] |f:0.1|

Inputs

Step One
Name
Quantity
17.3 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
9 mL
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Step Three
Name
Quantity
25.9 g
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)F)C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 3 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on silica gel (cyclohexane/EE: 98:2)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=C(C=C(C=C1)C(CC(=O)C1=CC=CC=C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 19.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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